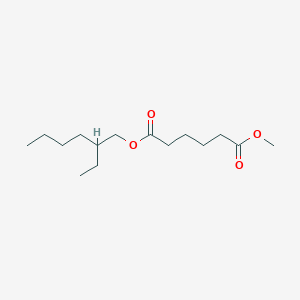

2-Ethylhexyl methyl hexanedioate

Description

Structure

3D Structure

Properties

CAS No. |

64573-69-9 |

|---|---|

Molecular Formula |

C15H28O4 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

6-O-(2-ethylhexyl) 1-O-methyl hexanedioate |

InChI |

InChI=1S/C15H28O4/c1-4-6-9-13(5-2)12-19-15(17)11-8-7-10-14(16)18-3/h13H,4-12H2,1-3H3 |

InChI Key |

XQRJRRRFDGFLAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCC(=O)OC |

Origin of Product |

United States |

Contextualization Within Ester Chemistry and Hexanedioate Derivatives

Esters are a fundamental class of organic compounds derived from the condensation reaction between a carboxylic acid and an alcohol. Their characteristic structure, R-COO-R', where R and R' are organic groups, imparts a wide range of physical and chemical properties that make them invaluable in various sectors. Hexanedioic acid, a dicarboxylic acid more commonly known as adipic acid, provides two carboxylic acid functionalities, allowing for the formation of monoesters or diesters.

2-Ethylhexyl methyl hexanedioate is a specific type of diester known as a mixed diester. This means that the two carboxylic acid groups of hexanedioic acid are esterified with two different alcohols: methanol (B129727) and 2-ethylhexanol. This asymmetrical structure distinguishes it from symmetrical diesters like bis(2-ethylhexyl) hexanedioate (DEHA), where both ester groups are formed with the same alcohol. nih.govresearchgate.net

The synthesis of this compound can be approached through several routes, typically involving the esterification of hexanedioic acid. noaa.gov This can be a stepwise process, where the monoester, such as mono(2-ethylhexyl) hexanedioate, is first formed and then the second carboxylic acid group is esterified with the other alcohol. noaa.govthegoodscentscompany.comepa.gov Alternatively, a mixture of both alcohols can be reacted with hexanedioic acid, leading to a statistical distribution of the dimethyl, diethylhexyl, and the desired mixed ester products, necessitating purification.

The properties of this compound are predicted to be intermediate between those of dimethyl hexanedioate and bis(2-ethylhexyl) hexanedioate. The presence of the smaller methyl group and the larger, branched 2-ethylhexyl group influences its molecular weight, polarity, boiling point, and viscosity. These properties are crucial for its potential applications.

Table 1: Comparison of Related Hexanedioate Esters

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | Not readily available | C15H28O4 | 272.38 |

| bis(2-ethylhexyl) hexanedioate | bis(2-ethylhexyl) hexanedioate | 103-23-1 | C22H42O4 | 370.57 |

| mono(2-ethylhexyl) hexanedioate | mono(2-ethylhexyl) hexanedioate | 4337-65-9 | C14H26O4 | 258.35 |

| Dimethyl hexanedioate | Dimethyl hexanedioate | 627-93-0 | C8H14O4 | 174.19 |

Note: Data for this compound is calculated based on its chemical structure as specific experimental data is not widely available in public databases.

Rationale for Advanced Academic Inquiry into 2 Ethylhexyl Methyl Hexanedioate

The scientific interest in a seemingly specific molecule like 2-Ethylhexyl methyl hexanedioate stems from several key areas within materials science and green chemistry.

Firstly, the study of mixed diesters allows for the fine-tuning of physical properties. By combining different alcohol moieties on the same dicarboxylic acid backbone, chemists can create molecules with a unique balance of characteristics. For instance, in the case of this compound, the 2-ethylhexyl group is known to impart good low-temperature flexibility and compatibility with polymers like PVC, while the methyl group can influence viscosity and solvent compatibility. google.com This makes it a candidate for applications as a specialty plasticizer, lubricant, or solvent where a precise set of properties is required that cannot be met by symmetrical diesters.

Secondly, there is a significant academic and industrial drive to develop more sustainable and environmentally benign chemical processes. tandfonline.comnih.gov Research into the synthesis of adipate (B1204190) esters is increasingly focused on biocatalysis, using enzymes like lipases. plasticisers.org These enzymatic routes often operate under milder conditions and can exhibit high selectivity, potentially offering a greener alternative to traditional acid-catalyzed esterification. plasticisers.orgresearchgate.net Investigating the enzymatic synthesis of mixed diesters like this compound contributes to this growing body of knowledge.

Finally, understanding the structure-property relationships of a wide range of esters is fundamental to the rational design of new materials. By systematically studying how the variation in the ester groups affects the macroscopic properties of the substance, researchers can build predictive models. This knowledge is crucial for developing new polymers, coatings, and functional fluids with tailored performance characteristics.

Chromatographic and Separative Analysis Techniques for 2 Ethylhexyl Methyl Hexanedioate

Gas Chromatography (GC) for Purity and Quantitative Determination

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-Ethylhexyl methyl hexanedioate. It is widely employed for assessing the purity of the compound and for its quantitative determination in various matrices.

GC Column Selection and Method Development for Ester Separation

The selection of an appropriate GC column is the most critical factor in developing a robust analytical method for ester separation. restek.comfishersci.ca The choice of the stationary phase, which is the coating on the inner wall of the capillary column, dictates the selectivity of the separation. fishersci.ca The principle of "like dissolves like" is a fundamental guide; non-polar columns are best for non-polar analytes, while polar columns are more effective for polar compounds. fishersci.ca For esters like this compound, which possess a degree of polarity, a mid-polarity stationary phase is often a suitable starting point.

The dimensions of the column, including its internal diameter (I.D.), length, and film thickness, also significantly influence the separation efficiency, resolution, and analysis time. amerigoscientific.com A common choice for general applications is a column with a 0.25 mm I.D., as it offers a good balance between efficiency and sample capacity. fishersci.casigmaaldrich.com For complex mixtures requiring higher resolution, narrower bore columns (e.g., 0.18 mm I.D.) may be employed, though they have a lower sample capacity. amerigoscientific.comsigmaaldrich.com Thinner film columns are generally preferred for the analysis of high-boiling point compounds like phthalate (B1215562) esters and other semivolatile compounds. fishersci.casigmaaldrich.com

A typical GC method for analyzing esters involves optimizing the oven temperature program, which includes the initial temperature, ramp rate, and final temperature. For instance, a method might start at a lower temperature, hold for a minute, then ramp up at a controlled rate to a final temperature, which is then held for a period to ensure all components elute. rsc.org

Table 1: Typical GC Column Parameters for Ester Analysis

| Parameter | Typical Value/Range | Rationale |

| Stationary Phase | 5% Phenyl Methyl Siloxane | Good for a wide range of semi-volatile compounds, including esters. d-nb.info |

| Column I.D. | 0.25 mm | Offers a good compromise between efficiency and sample capacity. fishersci.casigmaaldrich.com |

| Column Length | 30 m | Standard length providing good resolution for many applications. |

| Film Thickness | 0.25 µm | Suitable for analytes in the volatility range of this compound. |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. rsc.orgshimadzu.com |

Derivation of Quantitative Response Factors and Calibration Methodologies

For accurate quantification of this compound, establishing a reliable calibration methodology is essential. This typically involves the use of an internal standard and the determination of the relative response factor (RRF). The internal standard is a compound added to both the calibration standards and the unknown samples in a known concentration. It helps to correct for variations in injection volume and instrument response.

The internal standard method is a common approach for quantitative analysis in gas chromatography. researchgate.net A suitable internal standard should be a compound that is not present in the sample, is chemically similar to the analyte, and elutes close to but is well-resolved from the analyte peak. For the analysis of esters, compounds like dimethyl phthalate have been used as internal standards. researchgate.net

The calibration process involves preparing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. shimadzu.comijpar.com These standards are then analyzed by GC, and a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. ijpar.com The linearity of this curve is a key indicator of the quality of the calibration, with a correlation coefficient (R²) value close to 0.999 being desirable. shimadzu.comijpar.com

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly in complex mixtures or when the compound is not sufficiently volatile for GC. Reversed-phase HPLC is a commonly used mode for the separation of moderately polar to non-polar compounds.

In a typical reversed-phase HPLC method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). scispace.comepa.gov A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of components with a wide range of polarities. scispace.com For instance, a method might start with a higher percentage of water and gradually increase the percentage of the organic solvent. scispace.com

Detection in HPLC is commonly performed using an ultraviolet (UV) detector, as many organic compounds, including esters, absorb UV light at specific wavelengths. researchgate.net The selection of the detection wavelength is crucial for achieving good sensitivity.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition | Purpose |

| Column | C18, 4.6 mm x 150 mm, 5 µm | Standard reversed-phase column for separating non-polar to moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | A common mobile phase system for reversed-phase HPLC, with formic acid improving peak shape. epa.gov |

| Gradient | Start at 60% B, increase to 100% B over 10 minutes | Allows for the elution of a wide range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm I.D. column. |

| Detector | UV at 225 nm | A common wavelength for detecting esters. |

Coupled Chromatographic Techniques

To enhance the analytical capabilities for complex samples containing this compound, chromatographic techniques are often coupled with powerful detectors, most notably mass spectrometers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. rsc.org As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its confident identification by comparing it to a spectral library. d-nb.info

GC-MS is particularly valuable for the analysis of trace levels of this compound and for identifying unknown impurities in a sample. nih.gov The use of selected ion monitoring (SIM) mode in GC-MS can significantly increase the sensitivity and selectivity of the analysis, allowing for the detection of very low concentrations of the target compound. shimadzu.com For example, a GC-MS method was developed for the simultaneous analysis of di(2-ethylhexyl) adipate (B1204190) (DEHA) and phthalates in human milk, demonstrating the technique's applicability to complex biological matrices. nih.gov

Two-Dimensional Gas Chromatography (GCxGC/TOF-MS)

For extremely complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant increase in separation power compared to conventional one-dimensional GC. sepsolve.comazom.com In GCxGC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. sepsolve.combirmingham.ac.uk This results in a two-dimensional separation, where compounds are separated based on two different properties, typically volatility on the first column and polarity on the second. sepsolve.comcopernicus.org

When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides a powerful tool for the comprehensive analysis of complex samples. The high data acquisition rate of TOF-MS is well-suited to the fast separations occurring on the second-dimension column. copernicus.org This technique can reveal minor components that might be hidden under larger peaks in a one-dimensional chromatogram. sepsolve.com The structured nature of the resulting two-dimensional chromatogram, where compounds of similar chemical classes group together, aids in the identification process. azom.combirmingham.ac.uk

Preparative Chromatography for Isolation and Purification of Synthesized Esters

Following the synthesis of esters such as this compound, the crude reaction mixture typically contains the desired product along with unreacted starting materials, byproducts, and residual catalysts. Preparative chromatography is a cornerstone technique for the isolation and purification of these target esters on a larger scale, aiming to achieve high purity and yield. This method operates on the same principles as analytical chromatography but is designed to handle larger sample loads. The selection of the appropriate preparative chromatographic technique and conditions is critical for efficient and effective purification.

The primary goal of preparative chromatography in this context is to separate the synthesized ester from impurities. Common impurities in the synthesis of this compound might include unreacted adipic acid or its monomethyl ester, excess 2-ethylhexanol, and any catalysts used in the esterification reaction. The choice between different chromatographic modes, such as normal-phase, reversed-phase, or ion-exchange chromatography, depends on the polarity and chemical nature of the target ester and the impurities.

For esters like this compound, which are relatively nonpolar, normal-phase chromatography using silica (B1680970) gel is a frequently employed and effective method. rsc.orgresearchgate.net The separation is based on the differential adsorption of the components onto the polar stationary phase. Less polar compounds, like the desired diester, will elute faster, while more polar impurities, such as remaining carboxylic acids or alcohols, will be more strongly retained.

In some instances, particularly for complex mixtures or when high-purity compounds are essential for applications like pharmaceutical intermediates, preparative high-performance liquid chromatography (HPLC) is the method of choice. gilson.comlcms.czlabcompare.com Prep HPLC offers higher resolution and efficiency compared to standard column chromatography, allowing for the separation of closely related compounds. mdpi.com

The successful isolation and purification of synthesized esters via preparative chromatography involve a systematic approach, from method development at the analytical scale to scaling up for preparative-level separations. labcompare.comthermofisher.com Careful optimization of parameters such as the stationary phase, mobile phase composition, flow rate, and sample loading is crucial to maximize throughput, purity, and recovery of the final product. For instance, after synthesis, esters can be purified by column chromatography using adsorbents like alumina (B75360) with an appropriate eluent. chemicalbook.com

Research Findings in Preparative Ester Purification

While specific preparative chromatography data for this compound is not extensively published, the purification of structurally similar adipate and other long-chain esters provides a strong basis for establishing a purification protocol. Research in the purification of various esters highlights common practices and achievable outcomes.

For example, in the synthesis of various diesters, flash column chromatography with silica gel is a standard purification step. rsc.org A typical mobile phase for such separations is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297). The ratio is optimized to achieve good separation between the target ester and impurities. researchgate.net

In the purification of bis(2-ethylhexyl) adipate (DEHA), a compound structurally related to this compound, purification often involves steps to remove unreacted alcohol and the acidic catalyst. chemicalbook.comgoogle.com While industrial processes might use vacuum distillation, laboratory-scale purification frequently relies on chromatographic methods. acs.org

The table below summarizes typical conditions used in the preparative chromatographic purification of esters similar to this compound, based on findings from related research.

Table 1: Typical Parameters for Preparative Chromatographic Purification of Esters

| Parameter | Description | Typical Values/Conditions | Rationale/Context |

|---|---|---|---|

| Stationary Phase | The solid adsorbent used in the column. | Silica gel (60 Å, 70-230 mesh), Alumina. rsc.orgchemicalbook.com | Silica gel is the most common choice for normal-phase chromatography of moderately nonpolar esters due to its effectiveness and cost-efficiency. Alumina can be an alternative. |

| Mobile Phase | The solvent or solvent mixture that carries the sample through the column. | Hexane/Ethyl Acetate gradients, Dichloromethane. rsc.orgresearchgate.netchemicalbook.com | A gradient of increasing polarity (e.g., increasing ethyl acetate in hexane) is often used to first elute the nonpolar ester and then the more polar impurities. |

| Elution Mode | The method of passing the mobile phase through the column. | Isocratic or Gradient Elution. labcompare.commdpi.com | Gradient elution provides better resolution for complex mixtures with a wide range of polarities. Isocratic elution is simpler and can be used if the separation is straightforward. |

| Detection | The method used to monitor the eluting components. | Thin-Layer Chromatography (TLC), UV detector (for HPLC). rsc.orgmdpi.com | TLC with a suitable stain (e.g., potassium permanganate) is commonly used to track the separation in manual column chromatography. UV detectors are standard in preparative HPLC systems. |

| Sample Loading | The amount of crude product applied to the column. | 1-10% of the column's adsorbent weight. | Overloading the column leads to poor separation. The optimal load is determined during method development. lcms.cz |

Research has also explored the challenges of separating esters from their corresponding carboxylic acids. Because silica gel has a slightly acidic nature, it can sometimes be difficult to completely separate acidic impurities, which may co-elute with the target compound. researchgate.net In such cases, adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase or pre-treating the silica gel can neutralize the acidic sites and improve separation. researchgate.net

Ultimately, the goal of preparative chromatography is to obtain the synthesized ester at a desired purity level. The effectiveness of the purification is typically confirmed by analytical techniques such as analytical HPLC, gas chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy on the collected fractions. rsc.orgacs.org

Computational and Theoretical Chemical Investigations of 2 Ethylhexyl Methyl Hexanedioate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and spectroscopic characteristics. These methods solve the Schrödinger equation, or a simplified form of it, for a given molecule.

Density Functional Theory (DFT) Based Approximations

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for studying the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost.

For a molecule like 2-ethylhexyl methyl hexanedioate, DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: This includes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Predict vibrational frequencies: The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure. A study on 2-ethylhexyl acrylate, a structurally related ester, utilized DFT calculations with the B3LYP functional and 6-311+G** basis set to find two stable conformers and interpret the experimental infrared spectrum. researchgate.net

A hypothetical DFT study on this compound would likely involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G*, 6-311++G(d,p)) to achieve the desired accuracy. The results would provide valuable data on bond lengths, bond angles, and dihedral angles, as well as electronic properties like the dipole moment and Mulliken atomic charges.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful tools for studying the behavior of large and complex molecular systems, including the conformational landscape and intermolecular interactions of flexible molecules like this compound.

Conformational Analysis and Energetics

Due to the presence of multiple rotatable single bonds in its structure, this compound can exist in numerous conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Molecular mechanics methods, which use classical force fields to describe the potential energy of a system, are well-suited for this purpose. A systematic conformational search could be performed to explore the potential energy surface and identify the low-energy conformers. For each stable conformer, properties such as the steric energy and dipole moment could be calculated. While no specific conformational analysis of this compound has been published, the principles of such a study would be similar to those applied to other flexible organic molecules.

Investigation of Intermolecular Interactions

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties, such as its boiling point, viscosity, and miscibility with other substances. Molecular dynamics (MD) simulations can provide detailed insights into these interactions at the atomic level.

In an MD simulation, the trajectories of atoms and molecules are calculated by integrating Newton's equations of motion. This allows for the study of the dynamic behavior of the system over time. For this compound, MD simulations could be used to:

Analyze the liquid structure: Determine the radial distribution functions between different parts of the molecules to understand how they pack together in the liquid state.

Calculate transport properties: Estimate properties like the diffusion coefficient and viscosity.

Study interactions with other molecules: Investigate how this compound interacts with polymers or other additives in a formulation.

Research on mixed extractants containing di(2-ethylhexyl)phosphoric acid has utilized spectroscopic techniques to probe intermolecular interactions, highlighting the importance of such studies. rsc.org Similar computational investigations for this compound would be highly valuable.

Quantitative Structure-Property Relationship (QSPR) Modeling and Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models can then be used to predict the properties of new or untested compounds.

A typical QSPR study involves the following steps:

Data Set Collection: A set of molecules with known experimental values for the property of interest is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure (e.g., topological, geometrical, electronic) are calculated for each molecule in the data set.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the molecular descriptors with the experimental property.

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques.

While no specific QSPR models for predicting the properties of this compound have been found, the methodology is widely applied in chemical research. openmedicinalchemistryjournal.comnih.gov For instance, QSPR models could be developed to predict properties like the boiling point, vapor pressure, or viscosity of a series of dialkyl adipates, which would include this compound. Such models would be beneficial for screening potential candidates for various applications without the need for extensive experimental measurements.

In Silico Reaction Mechanism Studies

Computational chemistry provides a powerful lens for investigating the reaction mechanisms involved in the synthesis of this compound at a molecular level. While specific in silico studies dedicated exclusively to this diester are not extensively documented in publicly available literature, the fundamental reactions for its formation—esterification and transesterification—have been the subject of numerous theoretical investigations. These studies, typically employing quantum mechanical methods like Density Functional Theory (DFT), offer deep insights into reaction pathways, transition state geometries, and the energetics that govern the synthesis.

The primary route to synthesizing this compound involves the esterification of hexanedioic acid (adipic acid) with two different alcohols, methanol (B129727) and 2-ethylhexanol, or the transesterification of a dimethyl or di(2-ethylhexyl) adipate (B1204190). In silico studies of these processes are crucial for optimizing reaction conditions, selecting appropriate catalysts, and understanding the reaction kinetics.

A common approach in these computational investigations is to model the step-wise mechanism of the reaction. For acid-catalyzed esterification, this involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of a water molecule. masterorganicchemistry.combyjus.comyoutube.com DFT calculations can elucidate the energy profile of this entire process, identifying the rate-determining step. For instance, studies on similar acid-catalyzed esterifications have shown that the initial protonation of the carbonyl oxygen significantly lowers the activation energy for the subsequent nucleophilic attack. masterorganicchemistry.comrsc.org

Theoretical investigations have explored various mechanisms for esterification, including the addition-elimination, carbocation, and acyl cation pathways. pku.edu.cn The addition-elimination mechanism, often referred to as the Fischer esterification pathway, is generally considered the most plausible for the formation of esters from carboxylic acids and alcohols under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com

The table below illustrates a hypothetical reaction coordinate for the acid-catalyzed esterification of one of the carboxylic acid groups in hexanedioic acid with methanol, based on typical data from computational studies of similar reactions.

Table 1: Hypothetical Energy Profile for the Acid-Catalyzed Esterification of Hexanedioic Acid with Methanol

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Hexanedioic acid + Methanol + H+) | 0.0 |

| 2 | Protonated Carbonyl | -5.2 |

| 3 | Transition State 1 (Nucleophilic Attack) | +12.5 |

| 4 | Tetrahedral Intermediate | -8.7 |

| 5 | Transition State 2 (Proton Transfer) | +2.1 |

| 6 | Protonated Ether Intermediate | -4.3 |

| 7 | Transition State 3 (Water Elimination) | +15.8 |

| 8 | Protonated Ester + Water | -10.1 |

| 9 | Products (Monoester + H3O+) | -12.6 |

In the context of enzyme-catalyzed synthesis, in silico models can also be employed to understand the interaction between the substrates and the active site of the lipase (B570770). nih.gov Such studies can reveal the crucial role of the catalytic triad (B1167595) (e.g., Asp-His-Ser) in lowering the activation energy barrier for esterification. nih.gov Computational docking and molecular dynamics simulations can predict the binding affinities of the substrates and the conformational changes that occur during the catalytic cycle.

Furthermore, computational studies can investigate the kinetics of the reaction. For transesterification reactions, which are often reversible, kinetic modeling based on DFT calculations can help in determining the rate constants for both the forward and reverse reactions. nih.gov This is particularly valuable for optimizing industrial processes where achieving high conversion rates is essential.

The table below presents a summary of the types of computational investigations that would be relevant to understanding the reaction mechanisms for the formation of this compound.

Table 2: Overview of In Silico Investigation Methods for this compound Synthesis

| Investigation Type | Computational Method | Key Insights |

|---|---|---|

| Reaction Pathway Analysis | Density Functional Theory (DFT) | Identification of intermediates and transition states. |

| Activation Energy Calculation | DFT, ab initio methods | Determination of reaction kinetics and rate-limiting steps. |

| Catalytic Mechanism | QM/MM, Molecular Docking | Understanding the role of acid or enzyme catalysts. |

| Solvent Effects | Solvation Models (e.g., PCM) | Evaluating the influence of the reaction medium. |

| Kinetic Modeling | Transition State Theory, CFD | Predicting reaction rates and optimizing process parameters. |

Environmental Distribution, Fate, and Degradation Pathways of 2 Ethylhexyl Methyl Hexanedioate

Environmental Partitioning and Transport Mechanisms

The movement and distribution of 2-Ethylhexyl methyl hexanedioate in the environment are governed by its physicochemical properties. As an ester of adipic acid, it is expected to be a high molecular weight, lipophilic compound with low water solubility.

The potential for this compound to volatilize from water or soil surfaces and undergo atmospheric transport is considered to be low. This is based on the low vapor pressure and Henry's Law Constant of analogous adipate (B1204190) esters.

For instance, bis(2-ethylhexyl) adipate has a very low vapor pressure of 8.5 x 10⁻⁷ mm Hg at 20°C. nih.gov The Henry's Law constant, which indicates the partitioning of a chemical between air and water, is also low for similar compounds. The estimated Henry's Law constant for di-n-octyl adipate is 4.34 x 10⁻⁷ atm-cu m/mole, and for diisooctyl adipate, it is estimated at 5.2 x 10⁻⁵ atm-cu m/mole. nih.govnih.gov These values suggest that volatilization from water surfaces is not a significant transport process. nih.gov

While a small fraction may enter the atmosphere, vapor-phase bis(2-ethylhexyl) adipate is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction is approximately 0.63 days, indicating it would not persist for long in the atmosphere. nih.gov

Table 1: Estimated Volatilization and Atmospheric Fate Properties of Adipate Esters

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Bis(2-ethylhexyl) adipate | Vapor Pressure (20°C) | 8.5 x 10⁻⁷ mm Hg | nih.gov |

| Di-n-octyl adipate | Henry's Law Constant | 4.34 x 10⁻⁷ atm-cu m/mole | nih.gov |

| Diisooctyl adipate | Henry's Law Constant | 5.2 x 10⁻⁵ atm-cu m/mole | nih.gov |

| Bis(2-ethylhexyl) adipate | Atmospheric Half-life | ~0.63 days | nih.gov |

Due to its expected high lipophilicity and low water solubility, this compound is predicted to strongly adsorb to soil and sediment. nih.gov This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).

The estimated Koc value for di-n-octyl adipate is 57,000, and for diisooctyl adipate, it is estimated to be 5 x 10⁵. nih.govnih.gov According to established classification schemes, these high Koc values suggest that these compounds are expected to be immobile in soil. nih.govnih.gov The high octanol-water partition coefficient (log Kow) of dioctyl adipate, reported as 8.94, further supports the expectation of strong sorption to organic matter in soil and sediments. univarsolutions.com This strong adsorption will significantly limit its mobility in the environment. nih.gov

Table 2: Soil Sorption Properties of Adipate Esters

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Di-n-octyl adipate | Estimated Koc | 57,000 | nih.gov |

| Diisooctyl adipate | Estimated Koc | 5 x 10⁵ | nih.gov |

| Dioctyl adipate | log Kow | 8.94 | univarsolutions.com |

The potential for this compound to leach through the soil profile and contaminate groundwater is considered to be very low. Leaching is primarily a concern for mobile and water-soluble substances. Given the very low water solubility of dioctyl adipate (0.78 mg/L at 22°C) and its high potential for sorption to soil particles as indicated by high Koc values, its downward movement with percolating water will be significantly retarded. nih.govnih.gov

Adipate esters, like other plasticizers, are not chemically bound to polymer matrices and can leach into the environment. nih.gov However, once in the soil or aquatic systems, the strong partitioning to solid phases will be the dominant process, limiting further transport in the dissolved phase. nih.govnih.gov

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical through non-biological processes, such as hydrolysis and photolysis.

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments, breaking the ester bond to form an alcohol and a carboxylic acid. For this compound, this would result in the formation of 2-ethylhexanol, methanol (B129727), and adipic acid. The rate of this reaction is highly dependent on pH, with catalysis occurring under both acidic and basic conditions. epa.gov

For similar adipate esters, hydrolysis is expected to occur, although it can be a slow process under neutral environmental conditions. Estimated data for di-n-octyl adipate and bis(2-ethylhexyl) adipate indicate that the base-catalyzed hydrolysis half-life at a neutral pH of 7 is on the order of years. nih.govnih.gov However, under more alkaline conditions (pH 8), the rate increases significantly, with the half-life decreasing to a matter of months. nih.govnih.gov

Table 3: Estimated Hydrolysis Half-lives of Adipate Esters

| Compound | Condition | Estimated Half-life | Reference |

|---|---|---|---|

| Di-n-octyl adipate | pH 7 | 5 years | nih.gov |

| pH 8 | 170 days | nih.gov | |

| Bis(2-ethylhexyl) adipate | pH 7 | 3 years | nih.gov |

| pH 8 | 120 days | nih.gov | |

| Diisooctyl adipate | pH 7 | 2.065 years | thegoodscentscompany.com |

| pH 8 | 75.431 days | thegoodscentscompany.com |

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy. This can occur through direct absorption of light or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals.

Di-n-octyl adipate contains a functional group that can absorb light at wavelengths greater than 290 nm, which suggests that it may undergo direct photolysis in sunlit surface waters. nih.gov As previously mentioned, in the atmosphere, vapor-phase bis(2-ethylhexyl) adipate is susceptible to degradation by hydroxyl radicals. nih.gov While specific reaction products in aqueous systems are not well-documented for adipate esters, the degradation process would likely involve cleavage of the ester bonds and modification of the alkyl chains.

Biotic Degradation Pathways

The breakdown of chemical compounds by living organisms, known as biotic degradation, is a critical process that influences their persistence and potential impact on the environment. For Bis(2-ethylhexyl) hexanedioate (DEHA), several biotic degradation pathways have been investigated, primarily focusing on its fate in aerobic and, to a lesser extent, anaerobic environments.

Aerobic Biodegradation Studies and Mineralization

Under aerobic conditions, where oxygen is present, DEHA has been shown to be readily biodegradable. canada.ca Studies using activated sludge, a complex microbial community from wastewater treatment plants, have demonstrated the effective breakdown of this compound. These microorganisms can utilize DEHA as a source of carbon and energy, leading to its mineralization—the complete conversion to carbon dioxide, water, and biomass. mdpi.com

The process of aerobic biodegradation typically involves several stages. Initially, microorganisms attach to the surface of the plasticizer, forming a biofilm. These organisms then secrete extracellular enzymes that break down the large polymer into smaller, more manageable molecules. mdpi.com This enzymatic breakdown is a crucial first step in the degradation process.

Research indicates that both empirical and modeled data confirm that DEHA undergoes biodegradation in the environment. canada.ca The rate and extent of this degradation can be influenced by various factors, including temperature, pH, and the presence of a microbial community already adapted to similar compounds. mdpi.com

Anaerobic Biodegradation Investigations

In environments devoid of oxygen, known as anaerobic conditions, the biodegradation of organic compounds still occurs, but often at a slower rate and through different microbial pathways. mdpi.com While plasticizers like phthalates and adipates are known to be degradable under anaerobic conditions, specific data on the anaerobic biodegradation of DEHA is limited. mdpi.com

Anaerobic degradation is a complex process that relies on the cooperation of different types of microorganisms. mdpi.com Generally, it involves processes like fermentation and the use of alternative electron acceptors such as nitrate (B79036) or sulfate. While some surfactants and related compounds have been tested for their biodegradability under anaerobic conditions, comprehensive studies specifically targeting DEHA are not widely available in scientific literature. mdpi.comepa.gov

Identification of Microbial Metabolites and Degradation Intermediates

The breakdown of DEHA by microorganisms results in the formation of several intermediate compounds, or metabolites. The primary step in the degradation of DEHA is hydrolysis, which splits the diester into its constituent parts.

In vitro studies using human liver microsomes have identified the initial hydrolytic metabolite as mono-2-ethylhexyl adipate (MEHA) . nih.govnih.gov Further breakdown of MEHA leads to the formation of adipic acid , which is a major metabolite. nih.govnih.gov

In addition to these primary metabolites, other oxidative metabolites have been tentatively identified, including:

mono-2-ethylhydroxyhexyl adipate (MEHHA) nih.govnih.gov

mono-2-ethyloxohexyl adipate (MEOHA) nih.govnih.gov

Human metabolism studies have also confirmed adipic acid as a major, though non-specific, metabolite of DEHA. nih.gov The identification of these metabolites is crucial for understanding the complete degradation pathway and for developing biomarkers to assess exposure to DEHA. nih.govnih.gov

| Metabolite | Type | Significance |

| Mono-2-ethylhexyl adipate (MEHA) | Primary Hydrolytic | Initial breakdown product |

| Adipic acid | Secondary | Major, non-specific metabolite |

| Mono-2-ethylhydroxyhexyl adipate (MEHHA) | Oxidative | Tentatively identified specific metabolite |

| Mono-2-ethyloxohexyl adipate (MEOHA) | Oxidative | Tentatively identified specific metabolite |

Enzymatic Biotransformations in Environmental Contexts

The biodegradation of DEHA is fundamentally an enzymatic process. Microorganisms in the environment, such as bacteria and fungi, produce enzymes that can transform this compound. nih.gov The key enzymatic reaction in the initial breakdown of DEHA is hydrolysis, catalyzed by esterases or lipases. These enzymes cleave the ester bonds, releasing the alcohol and the dicarboxylic acid components.

While specific studies on the enzymatic biotransformation of DEHA in soil or aquatic environments are not extensively detailed in the available literature, the principles of enzymatic degradation of esters are well-established. The efficiency of these enzymes is dependent on environmental conditions like temperature and pH. mdpi.com The process begins with the action of extracellular enzymes that depolymerize the compound, followed by the assimilation of the smaller molecules by the microorganisms. nih.gov

Bioaccumulation and Environmental Bioconcentration Potential

Bioaccumulation is the process by which a chemical substance builds up in an organism over time. youtube.comacs.org This occurs when the organism absorbs the substance at a rate faster than it can be eliminated. youtube.com A related concept, bioconcentration, refers specifically to the uptake of a substance from water.

Despite its high lipophilicity, which suggests a tendency to partition into the fatty tissues of organisms, DEHA has demonstrated a low potential for bioaccumulation. canada.ca This is largely attributed to its rapid metabolism within organisms. canada.ca

A key metric for assessing bioconcentration is the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. Studies on DEHA have reported a low BCF, indicating a limited tendency to accumulate in aquatic life.

| Parameter | Finding | Implication |

| Bioaccumulation Potential | Low | Rapid metabolic breakdown prevents significant accumulation in organisms. canada.ca |

| Bioconcentration Factor (BCF) | Low | Indicates a low likelihood of concentrating in aquatic organisms from water. |

Advanced Applications in Materials Science and Industrial Processes

Plasticizer Functionality in Polymer Systems

DEHA is a well-established plasticizer, particularly for polyvinyl chloride (PVC) and other polymers. riverlandtrading.comchemimpex.com Its primary function is to increase the flexibility, durability, and workability of otherwise rigid polymer materials by embedding itself between the polymer chains, thus reducing intermolecular forces. redalyc.orgnih.gov

Polymer Compatibility and Diffusion Characteristics

The effectiveness of a plasticizer is highly dependent on its compatibility with the host polymer. DEHA exhibits excellent compatibility with a range of polymers, most notably PVC, which allows it to be seamlessly integrated into the polymer matrix. chemimpex.com This compatibility is crucial for achieving a homogenous blend and preventing phase separation, which would compromise the material's integrity.

The diffusion characteristics of DEHA are critical, especially concerning its permanence within the polymer. The diffusion coefficient of DEHA in PVC has been studied in the context of migration into foodstuffs. For instance, in contact with sea bream and rainbow trout fillets, the diffusion coefficients were calculated, showing that the rate of diffusion is influenced by the surrounding medium. proquest.com In a study involving Poly(ethylene terephthalate) (PET) bottles and an acidic food simulant, the diffusion coefficient of DEHA was observed to increase significantly with a rise in temperature from 25°C to 45°C, highlighting the temperature dependence of its mobility within a polymer. sbmu.ac.ir

Research comparing various bio-based plasticizers to DEHP (a phthalate (B1215562) plasticizer) has shown that adipates like DEHA are effective in lowering the glass transition temperature (Tg) of PVC, which is a key indicator of plasticization and chain mobility. nih.gov

Influence on Polymer Mechanical Properties (e.g., Flexibility, Durability)

The addition of DEHA significantly alters the mechanical properties of polymers. It reduces the material's hardness and tensile strength while substantially increasing its elongation at break, which is a measure of flexibility. redalyc.orgmdpi.com

For example, studies on PVC blends have quantified these effects. The incorporation of a plasticizer like DEHA leads to a marked decrease in Young's modulus, indicating a reduction in stiffness as the plasticizer molecules penetrate the polymer structure and lessen the intermolecular forces between polymer chains. redalyc.org This modification enhances the polymer's durability by making it less brittle and more resistant to fracture upon impact or flexing. The addition of DEHA to PVC is essential for applications requiring soft, pliable materials, such as in flexible films, tubing, and cable insulation. nih.gov

Table 1: Effect of Adipate (B1204190) Plasticizer on Mechanical Properties of PVC

| Property | Unplasticized PVC | PVC with DEHA (typical values) |

|---|---|---|

| Tensile Strength (MPa) | ~52 | 15 - 25 |

| Young's Modulus (GPa) | ~3.0 | < 0.1 |

| Elongation at Break (%) | < 10 | 250 - 400 |

| Hardness (Shore A) | >100 (Shore D) | 70 - 95 |

This table presents typical values compiled from various studies on PVC plasticization. Actual values can vary based on the specific formulation and concentration of the plasticizer.

Migration Studies in Polymer Composites

A critical aspect of plasticizer application is its tendency to migrate out of the polymer matrix over time, a phenomenon influenced by factors such as temperature, contact time, and the nature of the contacting substance. nih.gov Extensive research has been conducted on the migration of DEHA from PVC, particularly in the context of food packaging.

Studies have shown that DEHA migration increases with both temperature and the duration of contact. nih.gov The migration is significantly higher when the plasticized material is in direct contact with high-fat foods. nih.govnih.gov For example, one study found DEHA levels ranging from 27.8 to 135.0 mg/kg in cheese and 11 to 212 mg/kg in baked goods and sandwiches wrapped in PVC film. nih.gov Another kinetic study on DEHA migration into a high-fat food simulant (halawa tehineh) reported that at equilibrium, 54.7% of the DEHA had leached from the PVC film. researchgate.net The presence of a barrier, such as fish skin, has been shown to decrease the migration of DEHA into fish flesh by a factor of 2.4-2.8. proquest.com

Table 2: Migration of DEHA from PVC Film into Various Food Types

| Food Type | Reported Migration Range (mg/kg) | Key Influencing Factors |

|---|---|---|

| Uncooked Meat & Poultry | 1.0 - 72.8 | Surface fat content, contact area |

| Cooked Chicken Portions | 9.4 - 48.6 | Fat content, temperature during storage |

| Cheese | 27.8 - 135.0 | High fat content, direct contact |

| Baked Goods & Sandwiches | 11 - 212 | Fatty components (e.g., mayonnaise, icing) |

| Fruits & Vegetables | < 2.0 (except avocado) | Low fat content, less direct contact |

Data compiled from a survey of retail foods wrapped in plasticized PVC film. nih.gov

Formulation in Specialized Coatings and Sealants

In the realm of coatings and sealants, DEHA is utilized to enhance flexibility, adhesion, and durability. riverlandtrading.comchemimpex.com By acting as a plasticizer, it allows the cured coating or sealant to withstand expansion, contraction, and movement without cracking or losing its bond. This is particularly valuable in the automotive and construction industries, where materials are subjected to vibrations and temperature fluctuations. In paint and varnish formulations, DEHA can also act as a coalescing agent, aiding in the formation of a continuous and uniform film. riverlandtrading.com Its low volatility ensures that it remains within the coating for an extended period, contributing to its long-term performance and resistance to weathering and abrasion. riverlandtrading.com

Utilization in Adhesives and Textile Softeners

In the textile industry, DEHA is employed as a softening agent or lubricant for fibers and fabrics. riverlandtrading.comchemimpex.com Its application improves the hand feel, flexibility, and drape of textiles, making them more comfortable. riverlandtrading.com Recent research has also explored the use of low-molecular-weight esters like DEHA to improve the melt spinning process and structural properties of poly(lactic acid) (PLA) fibers, indicating its potential role in advancing the manufacturing of bio-based textiles.

Potential in Lubricant and Hydraulic Fluid Formulations

DEHA's physical properties, including its low pour point and good viscosity characteristics, make it a suitable component for high-performance lubricants and hydraulic fluids. riverlandtrading.com It is often used as a base stock or an additive in formulations for industrial and automotive lubricants, metalworking fluids, and even aircraft lubricants. riverlandtrading.comwikipedia.orgottokemi.comhaz-map.com Its function is to reduce friction and wear between moving parts, thereby improving equipment efficiency and extending its operational life. riverlandtrading.com

A German patent details the use of DEHA as a lubricant, specifying key properties for such applications. google.com These properties ensure reliable performance across a wide range of operating temperatures.

Table 3: Properties of DEHA for Lubricant Applications

| Property | Value | Standard |

|---|---|---|

| Dynamic Viscosity at 20°C | 12 to 16 mPa·s | DIN 51562 |

| Density at 20°C | 0.920 to 0.930 g/cm³ | DIN 51757 |

| Pour Point | < -50°C | DIN ISO 3016 |

Data sourced from patent DE202013006323U1. google.com

The stability of DEHA under various temperature and pressure conditions makes it an essential component in these demanding applications.

Future Research Directions and Unexplored Academic Avenues

Development of Ultra-Trace Analytical Methods for Environmental Monitoring

The presence of plasticizers and related compounds in the environment, even at minute concentrations, is a growing concern due to potential bioaccumulation and ecological disruption. asu.edu Future research must prioritize the development of highly sensitive and selective analytical methods for detecting 2-Ethylhexyl methyl hexanedioate in various environmental compartments. Current methodologies for similar plasticizers often involve techniques like stir bar sorptive extraction followed by thermal desorption and gas chromatography-mass spectrometry (GC-MS), which can achieve low detection limits in water samples. capes.gov.brresearchgate.net

A key research direction will be the adaptation and refinement of these methods for this compound. This includes creating specific mass spectral libraries for unequivocal identification and developing protocols for complex matrices such as soil, sediment, and biota. Furthermore, advancements in nanostructure-based mass spectrometry techniques, which have shown promise for picogram-level quantification of polymers without extensive sample pretreatment, could be a groundbreaking approach for this compound. nih.gov The goal is to establish robust methods capable of quantifying environmental concentrations at levels relevant for assessing long-term exposure and ecological risk. asu.edunih.gov

In-depth Mechanistic Understanding of Environmental Transformation Pathways

Once released into the environment, this compound is expected to undergo various transformation processes. A critical area of future research is the detailed elucidation of these pathways. Like other 2-ethylhexyl esters, it is anticipated that the primary transformation route will be hydrolysis of the ester bonds, catalyzed by enzymes present in microorganisms or occurring abiotically in water. nih.gov This would lead to the formation of hexanedioic acid (adipic acid), methanol (B129727), and 2-ethylhexanol.

Further research should focus on identifying the specific microorganisms and enzymes, such as esterases, capable of degrading this compound. nih.gov Studies on analogous compounds like di(2-ethylhexyl) adipate (B1204190) (DEHA) indicate that it is readily degraded in organisms and the environment. cpsc.gov Investigating the kinetics of these degradation processes under different environmental conditions (e.g., pH, temperature, microbial community composition) will be crucial for predicting the persistence and fate of this compound.

Exploration of Bio-based and Circular Economy Synthetic Routes

The conventional synthesis of adipates relies on petrochemical feedstocks, which raises concerns about sustainability and greenhouse gas emissions. researchgate.net A significant and promising research avenue is the development of bio-based synthetic routes for this compound. This would involve the production of its precursors, adipic acid and 2-ethylhexanol, from renewable resources.

Extensive research is already underway to produce bio-based adipic acid from sources like glucose, vegetable oils, and lignin (B12514952) derivatives through microbial fermentation and biocatalysis. researchgate.netnih.govrsc.orglu.se For instance, engineered strains of E. coli and Pseudomonas putida have shown potential in converting biomass-derived materials into adipic acid. researchgate.netlu.se Similarly, 2-ethylhexanol can be produced from bio-butanol. Future work should focus on integrating these bio-based precursor pathways into a complete and efficient synthesis of this compound, aligning with the principles of green chemistry. nih.gov

This ties into the broader concept of a circular economy for plastics and their additives. nih.govresearchgate.net Research should explore chemical recycling pathways where waste products containing this or similar esters can be broken down into their constituent monomers (adipic acid, methanol, 2-ethylhexanol) and then re-polymerized or re-synthesized into new, high-value products, minimizing waste and reliance on virgin fossil fuels. researchgate.netenergy.govlanxess.com

Advanced Predictive Modeling for Environmental Fate and Behavior

Predictive models are invaluable tools for assessing the environmental risk of chemicals, especially for those with limited empirical data. nih.govresearchgate.netrsc.org A key future research direction is the development and application of advanced predictive models for the environmental fate and behavior of this compound. This includes both multimedia environmental fate models and Quantitative Structure-Activity Relationship (QSAR) models.

Multimedia models like PROTEX-HT can simulate the chemical's journey from production to environmental compartments and ultimately to human exposure, integrating data on life cycle emissions and behavior in various media. nih.gov QSAR models, on the other hand, can predict properties like toxicity and biodegradability based on the molecule's structure. rsc.orgnih.govnih.gov For this compound, specific QSARs can be developed by comparing it to a database of structurally similar esters. These models can help prioritize research needs and inform regulatory decisions by providing initial estimates of persistence, bioaccumulation potential, and toxicity. nih.gov

Table 1: Hypothetical Physicochemical and Ecotoxicity Parameters for QSAR Modeling of this compound (Based on Analogous Compounds)

| Parameter | Predicted Value | Method | Relevance |

| Log Kow (Octanol-Water Partition Coefficient) | > 5.0 | Estimation based on DEHA cpsc.gov | Predicts bioaccumulation potential |

| Water Solubility | Low | Structural analogy | Affects environmental transport |

| Vapor Pressure | Low | Structural analogy cpsc.gov | Determines atmospheric presence |

| Biodegradation Rate | Moderate to High | Analogy to DEHA cpsc.gov | Predicts environmental persistence |

| Aquatic Toxicity (LC50) | > 1 mg/L | QSAR based on esters | Ecological risk assessment |

Note: The values in this table are hypothetical and serve as examples for future modeling research. They are based on data for structurally related compounds like Di(2-ethylhexyl) adipate (DEHA).

Investigation of Multi-Component System Interactions and Synergies

In the real world, chemical compounds rarely exist in isolation. They are part of complex mixtures, and their combined effects can be different from their individual effects. nih.gov A critical, yet underexplored, area of research for this compound is its interaction within multi-component systems. This includes its potential for synergistic or antagonistic toxic effects when present with other common environmental contaminants like other plasticizers, pesticides, or heavy metals. qeios.comresearchgate.netnih.gov

For example, studies have shown that combinations of environmental estrogens can have a much greater effect than would be predicted from their individual potencies. nih.gov Future research should investigate whether this compound can contribute to such mixture effects. This involves designing experiments that test the toxicity of realistic environmental mixtures and employing advanced models to predict the outcomes of these complex interactions. nih.gov Understanding these synergies is crucial for a more accurate assessment of the real-world environmental risks posed by this compound. researchgate.net

Q & A

Basic Synthesis and Optimization

Q: What methodologies are recommended for synthesizing 2-ethylhexyl methyl hexanedioate with high yield and purity in academic research? A: The compound can be synthesized via transesterification between methyl laureate and 2-ethylhexanol using sodium methoxide as a catalyst. Optimization via response surface methodology (RSM) with a central composite design (CCD) is effective. Key parameters include catalyst concentration (0.6 wt.%), temperature (70°C), molar ratio (1:1.5), and reaction time (11.5 min), yielding 77 wt.% product with kinematic viscosity of 5 mm²/s at 40°C .

Advanced Analytical Characterization

Q: How can researchers resolve discrepancies in thermal stability data for this compound across studies? A: Conflicting thermal data may arise from variations in purity, measurement techniques, or experimental conditions (e.g., heating rates). Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to assess decomposition kinetics. Cross-validate with literature heat capacity data (e.g., 297–426 K range, ±0.2% error) from standardized calorimetry .

Hydrolytic Stability in Experimental Design

Q: What experimental approaches mitigate ester hydrolysis during long-term stability studies? A: Hydrolysis is pH- and temperature-dependent. To minimize degradation:

- Use buffered solutions (pH 6–8) to stabilize the ester bond.

- Avoid aqueous environments above 70°C unless studying accelerated degradation.

- Monitor hydrolysis products (e.g., hexanedioic acid) via HPLC or GC-MS .

Thermodynamic Property Validation

Q: How reliable are published heat capacity values for this compound, and what validation methods are advised? A: Experimental heat capacity data (e.g., 180–426 K) from calorimetry studies show high reproducibility (±0.2% error). Validate using NIST Standard Reference Data or computational tools like COSMO-RS to predict temperature-dependent properties. Discrepancies >5% warrant re-evaluation of sample purity or measurement protocols .

Applications in Material Science

Q: What role does this compound play in polymer or composite formulations? A: As a plasticizer , it enhances flexibility and reduces viscosity in polymers. In drilling fluids, it improves rheological stability at high temperatures (e.g., 121°C) by maintaining low pour points (−7°C) and high flash points (170°C) .

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound in laboratory settings? A:

- Use NIOSH/MSHA-approved respirators and chemical-resistant gloves (e.g., nitrile) to prevent inhalation/skin contact.

- Employ fume hoods for volatile byproducts.

- Store in airtight containers away from oxidizers and heat sources .

Contradictory Data in Synthesis Yields

Q: How should researchers address inconsistencies in reported synthesis yields (e.g., 70–80%)? A: Variability often stems from catalyst activity or side reactions. Use design of experiments (DoE) to identify critical factors. For example, excess 2-ethylhexanol (molar ratio >1.5) suppresses reverse reactions, improving yield reproducibility .

Advanced Computational Modeling

Q: Can computational tools predict reaction pathways or degradation mechanisms for this ester? A: Yes. Density Functional Theory (DFT) models elucidate transesterification kinetics, while molecular dynamics (MD) simulations predict hydrolytic behavior. Tools like PISTACHIO and REAXYS databases enable retrosynthetic planning and mechanistic validation .

Spectroscopic Identification

Q: What spectroscopic techniques are most effective for structural confirmation? A:

- IR Spectroscopy : Key peaks include ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1240 cm⁻¹).

- NMR : ¹H NMR shows characteristic signals for methylhexanedioate (δ 3.65 ppm, singlet) and ethylhexyl chains (δ 0.8–1.5 ppm) .

Environmental Impact Assessment

Q: How can researchers evaluate the environmental persistence of this compound? A: Conduct OECD 301 biodegradation tests under aerobic conditions. For hydrolysis studies, use pH 4–9 buffers at 25–50°C and analyze degradation products via LC-QTOF-MS to identify metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.